![molecular formula C22H28O2Si B12621241 (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal CAS No. 917871-09-1](/img/structure/B12621241.png)
(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal is a complex organic compound characterized by its unique structure, which includes a tert-butyl(diphenyl)silyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal typically involves multiple steps One common method starts with the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like halides, thiols, or amines.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The silyl ether group provides stability and can be selectively removed under specific conditions to release the active aldehyde.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-5-{[tert-Butyldimethylsilyl]oxy}-4-methylpent-2-enal: Similar structure but with dimethyl groups instead of diphenyl groups.
(4R)-5-{[tert-Butyl(trimethylsilyl)]oxy}-4-methylpent-2-enal: Similar structure but with trimethyl groups instead of diphenyl groups.
Uniqueness
The presence of the diphenyl groups in (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpent-2-enal provides unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other silyl-protected aldehydes and potentially more suitable for specific applications in synthetic chemistry and pharmaceuticals.
Propiedades
Número CAS |
917871-09-1 |
|---|---|
Fórmula molecular |
C22H28O2Si |
Peso molecular |
352.5 g/mol |
Nombre IUPAC |
(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-methylpent-2-enal |
InChI |
InChI=1S/C22H28O2Si/c1-19(12-11-17-23)18-24-25(22(2,3)4,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-17,19H,18H2,1-4H3/t19-/m1/s1 |
Clave InChI |
NQUCVYVQWNACMH-LJQANCHMSA-N |
SMILES isomérico |
C[C@@H](CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=CC=O |
SMILES canónico |
CC(CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-[3-(2-oxocyclohexyl)propyl]-1H-indole-3-carboxylate](/img/structure/B12621163.png)
![5-[2,4-Dimethoxy-6-(methoxycarbonyl)phenyl]pentanoic acid](/img/structure/B12621166.png)

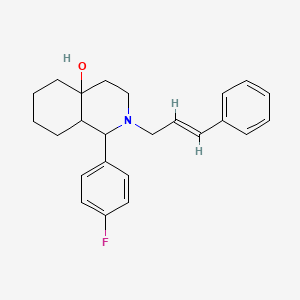

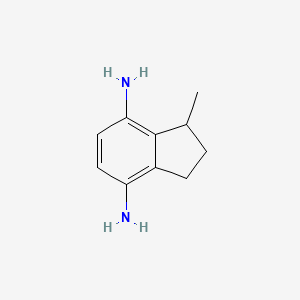
![5-(2-ethoxyphenyl)-2-phenyl-3-[4-(trifluoromethoxy)phenyl]dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12621200.png)
![[4-[(1S,11R,12R,16S)-14-(4-methoxyphenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12621205.png)
![(1E,2E)-N~1~,N~2~-Di([1,1'-biphenyl]-2-yl)ethane-1,2-diimine](/img/structure/B12621216.png)
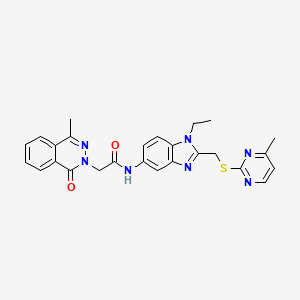
![{2-[(2-Aminoethyl)carbamoyl]phenoxy}acetic acid](/img/structure/B12621225.png)
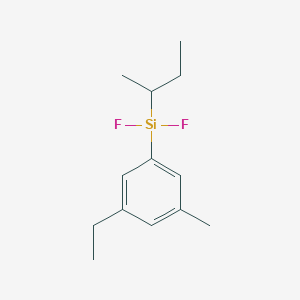
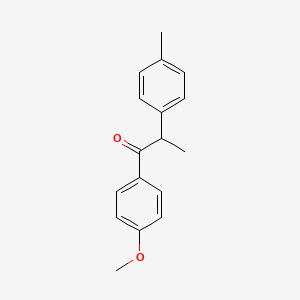
![Ethyl 2-{[(1E)-N-acetylethanimidoyl]oxy}-3-oxobutanoate](/img/structure/B12621232.png)
